2-Chloro-1-phenylnaphthalene
Description
Significance of Aryl-Halogenated Polycyclic Aromatic Hydrocarbons in Organic Synthesis
Aryl-halogenated polycyclic aromatic hydrocarbons (HPAHs) represent a critical class of compounds in organic synthesis and environmental science. researchgate.netacs.org The carbon-halogen bond is a key functional group that serves as a versatile handle for a multitude of synthetic transformations. It is a common precursor for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds. thieme-connect.com This reactivity allows chemists to elaborate on the polycyclic aromatic core, building intricate molecular architectures.
The presence and position of halogen atoms on the aromatic rings can significantly influence the chemical reactivity and physical properties of the parent molecule. researchgate.net For instance, chlorination can enhance the persistence of polycyclic aromatic hydrocarbons (PAHs) in the environment. researchgate.net From a synthetic standpoint, the targeted introduction of a chlorine atom, as seen in 2-Chloro-1-phenylnaphthalene, provides a specific site for further functionalization, enabling the regioselective synthesis of more complex derivatives. thieme-connect.comnih.gov The study of HPAHs is also driven by their environmental presence, often as byproducts of combustion processes involving chlorine-containing materials. acs.org This has led to research into their detection, behavior, and potential biological activities, including their interaction with receptors like the aryl hydrocarbon receptor (AhR). acs.orgnih.govmdpi.com
Overview of Phenylnaphthalene Derivatives as Academic Research Targets
Phenylnaphthalene derivatives are a specific subset of substituted naphthalenes that have attracted considerable academic interest due to their diverse biological and materials science applications. nih.govplos.org These compounds, characterized by a phenyl group attached to the naphthalene (B1677914) skeleton, are investigated for a range of potential pharmacological effects. nih.govmaas.edu.mm Research has shown that various substituted phenylnaphthalenes exhibit anti-inflammatory, anti-tumor, and antioxidant activities. nih.govplos.org For example, certain hydroxylated 2-phenylnaphthalenes have been synthesized and evaluated for their cytotoxicity against cancer cell lines. plos.org
The phenylnaphthalene scaffold is conformationally similar to other biologically active structures, such as isoflavones, which may contribute to its biomedical relevance. plos.org Academic research often focuses on the synthesis of libraries of phenylnaphthalene derivatives with different substitution patterns to establish structure-activity relationships (SAR). plos.org These studies aim to understand how the placement and nature of substituents on both the naphthalene and phenyl rings affect their biological or physical properties. The synthesis of these derivatives can be achieved through various methods, including the reaction of phenylacetonitriles with benzaldehydes or the dimerization of phenylacetylenes. plos.orgrsc.orgias.ac.in The compound this compound (CAS Number: 66768-81-8) is a specific example within this class, providing a building block for further synthetic exploration. synchem.de
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 66768-81-8 | synchem.de |
| Molecular Formula | C₁₆H₁₁Cl | synchem.de |
| Molecular Weight | 238.71 g/mol | synchem.de |
| Synonyms | 2-Chlor-1-phenylnaphthalin | guidechem.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1-Chloro-2,3-dimethyl-4-phenylnaphthalene |
| 1-Chloro-2,3-dimethyl-6,7-methylendioxy-4-phenylnaphthalene |
| 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones |
| 2-Chloro-3-phenylnaphthalene |
| 1-phenylnaphthalene (B165152) |
| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene |
| 2-(4'-aminophenyl)-6,7-dimethoxynaphthalene |
| 2-phenylnaphthalene (B165426) |
| 2-fluoro-7-(4-fluorophenyl)naphthalene |
| 2-chloro-7-(4-chlorophenyl)naphthalene |
| 2-chloro-6-(3-chlorophenyl)naphthalene |
| 1-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dimethyl-5,6,7-trimethoxynaphthalene |
| 2-(3-(3,4-dimethylphenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one |
| Propranolol |
| Naphazoline |
| Nabumetone |
| 1-chloro-6-(4-hydroxyphenyl)-2-naphthol |
| trans-2-phenylcyclopropyl phenyl ketone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-phenylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUTWDLYQWBYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498114 | |
| Record name | 2-Chloro-1-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66768-81-8 | |
| Record name | 2-Chloro-1-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms, Kinetics, and Selectivity in 2 Chloro 1 Phenylnaphthalene Synthesis and Transformations
Mechanistic Investigations of Electrophilic Substitution on Naphthalene (B1677914) Derivatives
The mechanism of electrophilic aromatic substitution (EAS) on naphthalene is a cornerstone of its chemistry. Naphthalene generally reacts more readily than benzene (B151609) in these reactions. scribd.com The substitution can occur at two distinct positions: C1 (α-position) or C2 (β-position). The regiochemical outcome is dictated by the stability of the carbocation intermediate, also known as the arenium ion or sigma complex, formed during the reaction. masterorganicchemistry.com
Attack of an electrophile at the α-position results in a carbocation intermediate for which seven resonance structures can be drawn. Crucially, four of these structures (I, II, VI, and VII in generalized diagrams) retain a fully intact benzene ring, which is a significant stabilizing factor. wordpress.com In contrast, electrophilic attack at the β-position leads to an intermediate with only six possible resonance structures, of which only two (I and VI) preserve the benzenoid ring. wordpress.com Because the intermediate from α-attack is more stabilized through resonance, the activation energy for its formation is lower, making α-substitution the kinetically favored pathway under most conditions. wordpress.comonlineorganicchemistrytutor.com This preference for the 1-position is observed in many standard EAS reactions, including nitration and halogenation. wordpress.compearson.comyoutube.com
The general mechanism proceeds in two steps masterorganicchemistry.com:
Attack by the Electrophile : The π-system of one of the naphthalene rings acts as a nucleophile, attacking the electrophile (E+). This is the slow, rate-determining step as it disrupts the aromaticity of the system to form the resonance-stabilized carbocation intermediate. masterorganicchemistry.com
Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile. This fast step restores the aromatic π-system, yielding the substituted naphthalene product. masterorganicchemistry.com
While α-substitution is generally preferred, the regioselectivity can be altered by reaction conditions. For instance, in the sulfonation of naphthalene, the product formed depends on the temperature. At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is dominant. scribd.comwordpress.com At higher temperatures (around 160°C), the thermodynamically more stable product, naphthalene-2-sulfonic acid, is the major product. scribd.comwordpress.comyoutube.com The 2-isomer is more stable because of reduced steric repulsion between the bulky sulfonic acid group and the hydrogen atom at the 8-position (a peri-interaction) that exists in the 1-isomer. wordpress.com Similarly, Friedel-Crafts acylation can yield the β-product, particularly in solvents like nitrobenzene (B124822) or when using bulky acylating agents, due to steric hindrance at the more crowded α-position. wordpress.comyoutube.com
| Reaction | Conditions | Major Product | Controlling Factor |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Nitronaphthalene | Kinetic Control (Electronic) pearson.comyoutube.com |
| Halogenation | Br₂, CCl₄ | 1-Bromonaphthalene (B1665260) | Kinetic Control (Electronic) pearson.comyoutube.com |
| Sulfonation | H₂SO₄, 80°C | Naphthalene-1-sulfonic acid | Kinetic Control scribd.comwordpress.com |
| H₂SO₄, 160°C | Naphthalene-2-sulfonic acid | Thermodynamic Control scribd.comwordpress.com | |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ in CS₂ | 1-Acetylnaphthalene | Kinetic Control youtube.com |
| CH₃COCl, AlCl₃ in Nitrobenzene | 2-Acetylnaphthalene | Thermodynamic/Steric Control wordpress.comyoutube.com |
Elucidation of Catalytic Reaction Pathways in Phenylnaphthalene Formation
The synthesis of phenylnaphthalenes, including precursors to 2-Chloro-1-phenylnaphthalene, often employs catalytic methods that offer high efficiency and selectivity.
Gold-Catalyzed Pathways : Gold catalysts have proven effective in synthesizing substituted 2-phenylnaphthalene (B165426) derivatives. One reported mechanism involves a gold-catalyzed dimerization of α-aryl acetamides or acetates. In this pathway, the benzyl (B1604629) carbon acts as a nucleophile, which is an unusual mode of reactivity. The gold catalyst facilitates a selective dimerization that forms the naphthalene scaffold. acs.org Another gold-catalyzed approach involves a 6-endo-dig carbocyclization of an alkyne with a pendant diazo group. The proposed mechanism suggests that the gold catalyst coordinates with the alkyne, followed by cyclization to generate a vinyl gold carbene intermediate. This intermediate then undergoes an aromatization process to yield the multi-functionalized naphthalene product under mild conditions. nih.gov
Copper-Catalyzed Pathways : Copper catalysis is also utilized in naphthalene derivative synthesis. One method for preparing naphthalene-1,3-diamine derivatives involves a copper(II)-catalyzed reaction of haloalkynes with amines. The proposed mechanism proceeds through a coupling reaction which is followed by the dimerization of intermediate ynamines. nih.gov In other systems, such as the ortho-selective C-H functionalization of naphthols with diazoesters, the mechanism depends on the copper source. With CuCl, a bimetallic copper carbene is generated, whereas with CuCl₂, a monometallic carbene is formed. The high ortho-selectivity in these reactions is attributed to stabilizing hydrogen-bond interactions in the rate-determining transition states. nih.gov
Ruthenium/Rhodium Porphyrin Catalysis : While widely used in other areas of catalysis, specific mechanisms for ruthenium or rhodium porphyrin-catalyzed synthesis of this compound are not extensively detailed in the provided search results. These catalysts are generally known for facilitating carbene and nitrene transfer reactions, which could potentially be applied to naphthalene synthesis.
Ionic Liquid Catalysis : Ionic liquids (ILs), particularly those based on chloroaluminates like Et₃NHCl-AlCl₃, serve as effective catalysts and reaction media for Friedel-Crafts reactions involving naphthalene. researchgate.netacs.org In the alkylation of naphthalene, the ionic liquid acts as a Lewis acid catalyst. The mechanism involves the formation of a carbocation from the alkylating agent (e.g., an olefin or alkyl halide), which then acts as the electrophile in an EAS reaction with naphthalene. rsc.org The use of ILs can enhance reaction rates and influence selectivity. The catalytic activity is correlated with the Lewis acidity of the ionic liquid, and catalyst deactivation can occur through the loss of AlCl₃ from the ionic liquid phase. rsc.org
Origins of Regioselectivity and Stereoselectivity in Naphthalene Annulation and Arylation
Regioselectivity : The control of substitution patterns on the naphthalene core is critical for synthesizing specific isomers. As discussed in section 3.1, the inherent electronic properties of naphthalene favor electrophilic attack at the α-position due to the superior resonance stabilization of the resulting intermediate. wordpress.comonlineorganicchemistrytutor.com However, this preference can be overridden by other factors.
Steric Effects : Bulky electrophiles or catalysts can favor the less sterically hindered β-position. This is observed in some Friedel-Crafts reactions. wordpress.com
Catalyst Control : In transition-metal-catalyzed C-H activation/arylation reactions, the catalyst and ligands play a crucial role in determining regioselectivity. For example, in the palladium-catalyzed direct arylation of naphthalene, tuning the structure of a diimine-ligated palladium catalyst can result in the formation of the α-arylated product with very high selectivity (>50:1). researchgate.net Similarly, a palladium/carbon catalyst enables highly selective arylation at the α-position with diaryliodonium salts. nih.gov
Directing Groups : The presence of a substituent on the naphthalene ring directs incoming groups. For instance, palladium-catalyzed C8–H arylation of 1-naphthoic acid derivatives occurs selectively at the peri-position, guided by the carboxylic acid group. rsc.org
Stereoselectivity : For 1-phenylnaphthalene (B165152) derivatives with substituents at the 2-position (like this compound) and/or at the ortho-positions of the phenyl ring, the molecule can exhibit axial chirality due to hindered rotation around the C1-C(phenyl) single bond. This phenomenon is known as atropisomerism. nih.gov If the energy barrier to rotation is sufficiently high, the molecule can exist as a pair of stable, non-interconverting enantiomers.
The primary origin of this stereoselectivity is the steric hindrance between substituents ortho to the biaryl axis. The presence of a chlorine atom at the C2 position and potentially other groups on the phenyl ring can create a significant barrier to rotation, precluding racemization. nih.gov
Dynamic kinetic resolution can be used to synthesize a single atropisomer enantioselectively. In this process, a chiral catalyst reacts at different rates with the two rapidly interconverting enantiomers of a substrate, funneling the reaction to produce a single, configurationally stable product enantiomer. nih.gov This has been demonstrated in the peptide-catalyzed asymmetric bromination of biaryl substrates. nih.gov
Electrochemical Reductive Cross-Coupling Mechanisms of Organohalides
Electrochemical methods provide an alternative pathway for forming the C-C bond between the phenyl and naphthalene moieties, avoiding the use of organometallic reagents. The reductive cross-coupling of two different organohalides (e.g., a chloronaphthalene and a phenyl halide) is challenging due to the potential for competitive homo-coupling of each partner. chinesechemsoc.org
The general mechanism for a transition-metal-catalyzed (e.g., Ni, Co) electrochemical reductive cross-coupling involves several key steps:
Catalyst Activation : The metal catalyst in a higher oxidation state is first reduced at the cathode to its active low-valent state (e.g., Ni(II) to Ni(0)). chinesechemsoc.org
Oxidative Addition : The more reactive organohalide (Ar¹-X) undergoes oxidative addition to the low-valent metal center, forming an organometallic intermediate (Ar¹-M(II)-X). Selectivity at this stage is crucial. chinesechemsoc.org
Reduction of Intermediate : The resulting intermediate is then reduced at the cathode. In cobalt-catalyzed systems, for instance, the selective cathodic reduction of an aryl cobalt(III) species is key to achieving high chemoselectivity. This selectivity arises from the different redox potentials of the various metal complexes in the catalytic cycle. chinesechemsoc.org
Second Electrophile Interaction : The reduced organometallic species then reacts with the second organohalide (Ar²-Y). This can occur through another oxidative addition followed by reductive elimination, or via radical pathways.
Reductive Elimination : The final step is the reductive elimination from a diarylmetal intermediate (Ar¹-M-Ar²) to form the biaryl product (Ar¹-Ar²) and regenerate the low-valent metal catalyst.
Achieving high selectivity for the cross-coupling product over the two homo-coupling products (Ar¹-Ar¹ and Ar²-Ar²) depends on controlling the relative rates of the competing reaction pathways. This can be accomplished by exploiting differences in the reduction potentials of the starting halides or the reactivity of the organometallic intermediates. chinesechemsoc.org
Free Radical Reaction Pathways for Naphthalene Derivatization (e.g., with diaryliodonium salts)
Diaryliodonium salts have emerged as effective arylating agents for naphthalene via free radical pathways. These reactions can be performed under metal-free conditions or with transition metal catalysts. sigmaaldrich.comrsc.org
Metal-Free Pathway : A proposed mechanism for the direct arylation of naphthols involves the generation of naphthyl radicals. A radical initiator, such as the tetramethylpiperidinyl radical (TMP•), can generate C- and O-centered naphthyl radicals. These radicals then react chemoselectively with the diaryliodonium(III) salt. This constitutes a novel activation mode where the iodonium (B1229267) salt acts as a donor of an aryl radical to the pre-formed naphthyl radical. nih.gov
Palladium-Catalyzed Pathway : The arylation of naphthalene with diaryliodonium salts can be catalyzed by Pd/C. nih.gov The precise mechanism is complex and may not involve a single pathway. One proposed manifold is a Pd(0)/Pd(II) cycle. However, experimental evidence suggests that naphthalene can inhibit the direct reaction between the diaryliodonium salt and the palladium catalyst. This inhibition may lead to a controlled release of a reactive phenyl species, minimizing the formation of biphenyl (B1667301) as a side product. nih.gov Some studies propose that aryl radicals are formed by the reduction of the diaryliodonium salts by palladium clusters. researchgate.net An alternative mechanism involves a Pd(II)/Pd(IV) cycle, where the rate-determining step is the oxidation of Pd(II) to Pd(IV) by the iodonium salt. However, the observed reactivity with electron-rich iodonium salts in some systems contradicts predictions based on this specific mechanism. nih.gov
| Catalyst System | Proposed Key Intermediate/Pathway | Reference |
|---|---|---|
| Metal-Free (with radical initiator) | Reaction of naphthyl radical with iodonium salt | nih.gov |
| Pd/C | Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycle; possible aryl radical formation | nih.gov |
Kinetics of Phenyl-Naphthyl Rotational Barriers and Conformational Dynamics
The conformational dynamics of 1-phenylnaphthalene and its derivatives are governed by the kinetics of rotation around the C-C single bond connecting the two aromatic rings. This rotation is subject to a significant energy barrier, particularly when substituents are present at positions ortho to the inter-ring bond (i.e., the C2 and C8a positions on the naphthalene ring and the C2' and C6' positions on the phenyl ring).
Rotational Barriers : The magnitude of the rotational barrier determines whether the molecule exists as a pair of rapidly interconverting conformers or as stable, isolable atropisomers. A barrier of approximately 23 kcal/mol is often cited as the minimum required for isolating atropisomers at room temperature. For a compound like this compound, the chlorine atom at C2 provides significant steric hindrance, contributing to a high rotational barrier. The barrier to racemization for a triply brominated biaryl has been estimated to be ~30 kcal/mol, highlighting the dramatic effect of ortho-substituents. nih.gov
Factors Influencing Rotational Barriers :
Steric Effects : This is the most dominant factor. The van der Waals radii of the ortho-substituents dictate the degree of steric clash in the planar transition state of rotation, thereby controlling the barrier height.
Electronic Effects : While secondary to sterics, electronic interactions can modulate the barrier.
Intramolecular Hydrogen Bonds : In certain substituted biaryls, intramolecular hydrogen bonds can stabilize the transition state of rotation, thereby lowering the rotational barrier compared to analogous compounds without such bonds. researchgate.net
Oxidation State : The rotational barrier can be dramatically lowered upon one-electron oxidation. For biaryls like BINOL, single-electron transfer (SET) reduces the rotational barrier by 8–14 kcal/mol. This is because oxidation leads to a preferential stabilization of the planar conformation, which is the transition state for rotation in the neutral molecule but becomes a stable intermediate in the radical cation. rsc.org
Measurement and Calculation : Rotational barriers are determined experimentally using techniques like dynamic NMR spectroscopy, dynamic HPLC, and thermal racemization studies. acs.org Computational methods, particularly Density Functional Theory (DFT), are also powerful tools for accurately calculating the torsional energy profile and predicting rotational barriers. researchgate.net
| Compound Type | Condition/State | Effect on Rotational Barrier | Reference |
|---|---|---|---|
| Generic Biaryl | Increased steric bulk of ortho-substituents | Increases barrier | nih.gov |
| Substituted Biaryl (e.g., BINOL) | One-electron oxidation (SET) | Decreases barrier significantly (by 8-14 kcal/mol) | rsc.org |
| Tri-ortho-substituted Biaryl | Presence of intramolecular H-bond | Decreases barrier | researchgate.net |
Computational Chemistry and Theoretical Modeling of 2 Chloro 1 Phenylnaphthalene
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of many-body systems. DFT methods are employed to determine the optimized geometry, electronic properties, and molecular orbitals of molecules like 2-chloro-1-phenylnaphthalene.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties. DFT calculations can map the electron density distribution of these frontier orbitals. For aromatic systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. The analysis of these orbitals helps in predicting sites for electrophilic and nucleophilic attack and understanding electronic transitions.
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., transition states, activation energies)
Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, transition states.
For reactions involving this compound, computational methods can be used to:
Identify Transition States: A transition state represents the highest energy point along a reaction coordinate. Locating this structure is crucial for understanding the reaction pathway.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (barrier), which determines the reaction rate.
Prediction of Molecular Stability and Energetics (e.g., standard molar enthalpies of formation)
A molecule's stability is fundamentally related to its enthalpy of formation (ΔfH°), which is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. Computational chemistry offers reliable methods for predicting these values.
For the parent compounds, 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426), the standard molar enthalpies of formation in the gaseous phase have been derived from experimental data and supported by computational chemistry at the B3LYP/6-311++G(d,p) and MP2/cc-pVDZ levels of theory. These theoretical calculations are used to deduce
Chemical Reactivity and Derivatization Strategies for 2 Chloro 1 Phenylnaphthalene
Halogen-Specific Reactivity in Cross-Coupling and Other Transformations
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is heavily dependent on the identity of the halogen. wikipedia.org The bond dissociation energy of the carbon-halogen bond decreases in the order of C-Cl > C-Br > C-I. Consequently, aryl iodides are the most reactive, followed by aryl bromides and then aryl chlorides, which are often the least reactive due to the strong C-Cl bond. acs.org
This difference in reactivity allows for selective transformations when multiple different halogens are present on a molecule. For instance, in a molecule containing both an iodo and a chloro substituent, a cross-coupling reaction such as the Suzuki-Miyaura coupling can often be performed selectively at the C-I bond, leaving the C-Cl bond intact. This is achieved by using standard palladium catalysts like Pd(PPh₃)₄ under conditions that are not harsh enough to activate the more robust C-Cl bond.
While aryl chlorides like 2-chloro-1-phenylnaphthalene are less reactive, significant advancements in catalysis have enabled their efficient use in cross-coupling. acs.orgrsc.org The development of catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands has been crucial. These catalyst systems enhance the rate of oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step in the catalytic cycle. nih.gov Therefore, while preferential coupling of an iodo-substituted analog would occur under mild conditions, the chloro group in this compound can be effectively activated for coupling reactions using more advanced catalytic systems or harsher reaction conditions. acs.org
Table 1: General Reactivity Trend of Aryl Halides in Cross-Coupling
| Aryl Halide (Ar-X) | C-X Bond Energy (kJ/mol) | Relative Reactivity | Typical Catalysts for Activation |
| Ar-I | ~270 | Highest | Standard Pd catalysts (e.g., Pd(PPh₃)₄) |
| Ar-Br | ~330 | Intermediate | Standard Pd catalysts, sometimes requiring stronger bases/higher temperatures |
| Ar-Cl | ~400 | Lowest | Specialized catalysts with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) |
Functional Group Transformations and Derivatization from Chlorophenylnaphthalene Scaffolds
The chloro group in this compound serves as a versatile handle for a wide array of functional group transformations, enabling the synthesis of diverse derivatives. solubilityofthings.com These transformations typically involve nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions that replace the chlorine atom.
Key derivatization strategies include:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, converting this compound into various aniline (B41778) derivatives by reacting it with primary or secondary amines.
Cyanation: The chloro group can be substituted with a nitrile group (–CN) using reagents like zinc cyanide or copper(I) cyanide, typically with a palladium catalyst. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, introducing an alkynyl substituent onto the naphthalene (B1677914) ring. mdpi.com
Stille and Suzuki-Miyaura Couplings: These reactions form new C-C bonds by coupling with organotin and organoboron reagents, respectively. mdpi.comtaylorandfrancis.com They are fundamental for synthesizing more complex biaryl structures or introducing alkyl or vinyl groups. nih.govchemrxiv.org
Etherification: The chloro group can be replaced by an alkoxy or aryloxy group through reactions like the Ullmann condensation or Buchwald-Hartwig etherification, yielding aryl ethers.
These transformations are crucial for building more complex molecular architectures from the basic chlorophenylnaphthalene scaffold. The choice of catalyst and reaction conditions is critical, especially given the lower reactivity of the C-Cl bond compared to other halides. vanderbilt.edu
C-H Functionalization Potential of the Naphthalene and Phenyl Moieties in Arylation Reactions
Beyond reactions at the C-Cl bond, the this compound scaffold offers numerous C-H bonds on both the naphthalene and phenyl rings that can be targeted for functionalization. nih.gov Direct C-H activation is a powerful strategy that forms C-C or C-heteroatom bonds without the need for pre-functionalized starting materials like halides or organometallics. researchgate.net
In the context of arylation reactions, transition metal catalysts (often palladium, rhodium, or ruthenium) can selectively activate specific C-H bonds. mdpi.com The regioselectivity of these reactions is a key challenge and is often controlled by:
Directing Groups: While this compound lacks a strong directing group, other substituents could be introduced to direct C-H activation to a specific position.
Inherent Electronic and Steric Properties: The electronic nature of the naphthalene and phenyl rings, along with steric hindrance from the bulky phenyl group at the 1-position, influences the accessibility and reactivity of different C-H bonds. For the naphthalene core, the positions ortho to the existing substituents are often targeted. The C8 position, being peri to the C1-phenyl group, is sterically hindered but can be activated with appropriate catalytic systems.
Catalyst/Ligand Control: The design of the catalyst and ligands can play a crucial role in determining which C-H bond is activated, sometimes overriding the inherent reactivity of the substrate.
Research has shown that various positions on the naphthalene skeleton can be functionalized via directed C-H activation strategies. nih.govnih.gov For a 1-substituted naphthalene, C-H activation can potentially be directed to the C2, C8, or other positions on the second ring, depending on the catalyst and directing group employed. researchgate.net This allows for the synthesis of complex poly-aryl systems by selectively arylating the C-H bonds of the this compound molecule.
Reactivity under Asymmetric Catalytic Systems for Enantioselective Transformations
The 1-phenylnaphthalene (B165152) framework is a classic example of a scaffold that can exhibit axial chirality. Due to restricted rotation (atropisomerism) around the C1-C(phenyl) single bond, this compound can exist as two non-superimposable enantiomers if the rotation is sufficiently hindered by substituents. This makes it a substrate of interest for asymmetric synthesis. nih.govrsc.org
Catalytic enantioselective transformations can be used to synthesize chiral biaryl compounds from precursors like this compound. rsc.orgnih.gov Key strategies include:
Asymmetric Cross-Coupling: Using a chiral catalyst system (e.g., a palladium complex with a chiral phosphine ligand), a cross-coupling reaction can be performed enantioselectively. For example, an asymmetric Suzuki-Miyaura coupling could, in principle, be used to desymmetrize a prochiral precursor or perform a kinetic resolution on a racemic mixture of a chiral derivative.
Atroposelective C-H Functionalization: A chiral catalyst can selectively functionalize a C-H bond in a prochiral substrate, leading to the formation of a single enantiomer of the axially chiral product.
The synthesis of axially chiral biaryls is a significant area of research, with applications in catalysis and materials science. nih.govrsc.org While direct enantioselective transformations on this compound itself are not widely reported, the principles have been extensively demonstrated on similar biaryl systems. For instance, asymmetric biaryl coupling reactions, often induced by chiral auxiliaries or catalysts, are used to construct optically active biaryl natural products and other valuable compounds. nih.govresearchgate.net
Table 2: Potential Asymmetric Transformations for 1-Phenylnaphthalene Scaffolds
| Reaction Type | Catalyst System | Potential Outcome |
| Asymmetric Suzuki-Miyaura Coupling | Pd catalyst + Chiral Ligand (e.g., chiral phosphine) | Enantioselective C-C bond formation |
| Asymmetric C-H Arylation | Rh or Pd catalyst + Chiral Ligand | Enantioselective installation of an aryl group |
| Dynamic Kinetic Resolution | Metal catalyst + Chiral Ligand | Conversion of a racemic mixture to a single enantiomer of a derivative |
Advanced Research Directions and Future Outlook for 2 Chloro 1 Phenylnaphthalene Studies
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis
The synthesis of 2-chloro-1-phenylnaphthalene and its derivatives currently relies on established methods for creating substituted naphthalenes. However, the development of novel catalytic systems is a key research frontier to improve reaction efficiency, selectivity, and sustainability. Future efforts will likely concentrate on palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon bonds.
One promising avenue is the design of more sophisticated phosphine (B1218219) ligands for palladium catalysts. These ligands can be tailored to enhance the catalytic activity and provide greater control over the regioselectivity of the coupling reaction, which is crucial when dealing with multifunctional naphthalene (B1677914) precursors. Furthermore, the exploration of catalysts based on more abundant and less expensive metals, such as nickel or copper, could provide more economical and environmentally friendly synthetic routes. The development of heterogeneous catalysts, which can be easily separated and recycled, also represents a significant goal for sustainable chemical production.
| Catalyst Type | Potential Advantages | Research Focus |
| Palladium-based | High efficiency and functional group tolerance. | Development of advanced phosphine ligands for improved selectivity and activity. |
| Nickel-based | Lower cost compared to palladium. | Overcoming challenges related to catalyst stability and reaction scope. |
| Copper-based | Abundant and inexpensive. | Exploring novel ligand systems to promote efficient cross-coupling. |
| Heterogeneous Catalysts | Ease of separation and reusability. | Designing robust and highly active solid-supported catalysts. |
Exploration of New Reaction Pathways for Complex Polyaromatic Architectures
The rigid, planar structure of the naphthalene core in this compound makes it an excellent scaffold for the construction of larger, complex polyaromatic hydrocarbons (PAHs). These larger structures are of great interest for their unique photophysical and electronic properties. A significant future research direction will be the exploration of new reaction pathways that utilize this compound as a key building block.
A particularly promising area is the use of palladium-catalyzed annulation reactions. In these reactions, this compound could react with arynes (highly reactive intermediates) to form extended polycyclic systems. This methodology offers a powerful way to build complex aromatic structures in a controlled manner. Another area of exploration is the use of C-H activation strategies, where the chlorine atom in this compound can direct the functionalization of specific C-H bonds on the naphthalene or phenyl rings, allowing for the stepwise construction of intricate molecular architectures.
Integration of Computational and Experimental Methodologies for Rational Design of Naphthalene Derivatives
The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern chemical research. For this compound, this integrated approach holds the key to the rational design of new derivatives with tailored properties.
Density Functional Theory (DFT) is a powerful computational tool that can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules. By performing DFT calculations on this compound and its potential derivatives, researchers can gain insights into how different substituents will affect the molecule's properties. This theoretical understanding can then guide the design of new molecules with specific characteristics, such as desired emission wavelengths for organic light-emitting diodes (OLEDs) or specific energy levels for organic photovoltaic (OPV) applications. The computational predictions can then be validated through targeted experimental synthesis and characterization, creating a feedback loop that accelerates the discovery of new functional materials.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |
| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties and prediction of absorption and emission spectra. |
| Molecular Dynamics (MD) Simulations | Modeling the morphology and intermolecular interactions in the solid state. |
Utility as Building Blocks in Advanced Materials Science Research
The unique combination of a naphthalene core, a phenyl substituent, and a reactive chloro group makes this compound a promising building block for advanced materials. The naphthalene unit itself is known to impart desirable properties such as thermal stability and charge-transport capabilities.
A significant future application lies in the field of organic electronics. The chlorine atom can be readily displaced or used in cross-coupling reactions to incorporate this compound into larger conjugated systems. These systems could function as the active layer in organic field-effect transistors (OFETs), where the specific arrangement of the phenyl and chloro substituents could influence the molecular packing and, consequently, the charge carrier mobility.
Furthermore, this compound could serve as a monomer for the synthesis of novel functional polymers. Polymerization through the reactive chloro group could lead to polymers with high refractive indices, good thermal stability, and interesting photophysical properties, making them suitable for applications in optical films, high-performance plastics, and as host materials in OLEDs.
| Material Application | Potential Role of this compound |
| Organic Field-Effect Transistors (OFETs) | As a core unit in the organic semiconductor to influence molecular packing and charge transport. |
| Organic Light-Emitting Diodes (OLEDs) | As a building block for host or emissive materials with tailored electronic and photophysical properties. |
| Functional Polymers | As a monomer to create polymers with high thermal stability, high refractive index, and specific optical properties. |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-1-phenylnaphthalene, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or chloro-substitution reactions. For example, using CuCl₂-Al₂O₃ as a catalyst in benzene under reflux can facilitate chlorination of 1-phenylnaphthalene derivatives . Optimization requires:
- Temperature control : 80–100°C to balance reaction rate and byproduct formation.
- Catalyst loading : 5–10 mol% to maximize yield while minimizing purification challenges.
- Solvent selection : Non-polar solvents (e.g., benzene) enhance electrophilic substitution efficiency.
Q. What in vitro models are validated for assessing acute toxicity of this compound?
Methodological Answer:
- Hepatocyte cultures (e.g., HepG2 cells) are used to evaluate hepatic toxicity via ATP depletion assays .
- Respiratory epithelial cells (e.g., A549) assess pulmonary toxicity through oxidative stress markers (e.g., glutathione depletion) .
- Dose ranges : 10–100 µM for 24–48 hours, aligned with OECD guidelines for in vitro toxicity testing .
Validation Criteria:
- Positive controls : Compare with naphthalene derivatives (e.g., 1-methylnaphthalene) to benchmark toxicity thresholds .
- Endpoint consistency : Replicate outcomes across ≥3 independent experiments to confirm reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in reported toxicity data across studies?
Methodological Answer: Contradictions often arise from variability in experimental design or risk of bias. Follow these steps:
Risk of Bias Assessment : Use tools like Table C-7 (Experimental Animal Studies) to evaluate randomization, blinding, and dose allocation .
Confidence Rating : Classify studies as High/Moderate/Low confidence based on criteria in (e.g., ≥3 "yes" responses for Moderate confidence) .
Sensitivity Analysis : Exclude low-confidence studies and re-analyze pooled data to identify outlier effects .
Example Workflow:
| Study ID | Risk of Bias Score | Confidence Rating | Adjusted Toxicity (LD₅₀) |
|---|---|---|---|
| Study A | Low (4/4 "yes") | High | 250 mg/kg |
| Study B | Moderate (3/4 "yes") | Moderate | 180 mg/kg |
| Study C | High (1/4 "yes") | Low | Excluded |
Q. How to design a mechanistic study linking this compound exposure to genotoxicity?
Methodological Answer:
- Hypothesis : Chlorinated naphthalenes induce DNA adducts via cytochrome P450-mediated bioactivation.
- Experimental Design :
- Controls : Include non-chlorinated analogs (e.g., 1-phenylnaphthalene) to isolate chlorine’s role .
Critical Considerations:
Q. What systematic review frameworks are applicable for synthesizing environmental fate data on this compound?
Methodological Answer: Adapt the 8-step ATSDR framework ( ):
Literature Search : Use PubMed/TOXNET with keywords: ("this compound" OR "chlorinated naphthalene") AND ("biodegradation" OR "bioaccumulation") .
Inclusion Criteria : Prioritize studies with measured endpoints (e.g., half-life in soil, BCF values) .
Data Extraction : Tabulate parameters like log Kow, solubility, and microbial degradation rates (Table C-2) .
Confidence Rating : Apply ’s criteria to exclude studies with unverified analytical methods .
Example Data Synthesis:
| Parameter | Median Value (Range) | High-Confidence Studies |
|---|---|---|
| log Kow | 4.2 (3.8–4.5) | 8/10 |
| Soil Half-Life | 60 days (30–90) | 5/10 |
| BCF (Fish) | 320 L/kg | 3/10 |
Key Methodological Resources
- Risk of Bias Tools : Tables C-6/C-7 for human/animal studies .
- Confidence Rating System : ’s 4-tier classification .
- Data Extraction Templates : Table C-2 for health effects studies .
For further guidance, contact ATSDR’s Toxicology Section (evidence.contact@cdc.gov ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
